(Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid, also known by its CAS number 200814-98-8, is a compound that exhibits potential in pharmaceutical applications. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C28H28N3O5PS2, and it has a molecular weight of 581.64 g/mol. The compound is characterized by the presence of a thiazole ring, an amino group, and a triphenylmethoxyimino moiety.
This compound is primarily sourced from synthetic routes involving various reagents and solvents. It is classified under organic compounds with significant interest in medicinal chemistry due to its structural features that may contribute to biological activity. The thiazole moiety is particularly notable for its role in drug development, especially in anti-infective and anti-cancer therapies.
The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid typically involves multiple stages:
The yield for this process can reach up to 89%, indicating a relatively efficient synthetic route .
The structure of (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid can be represented as follows:
Key structural features include:
The compound's NMR data reveals distinct chemical shifts that correspond to various protons within the structure, aiding in confirming its identity during synthesis .
(Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid can participate in various chemical reactions typical for thiazole derivatives:
The mechanism of action for (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid is not fully elucidated but is hypothesized based on its structural properties:
The physical properties of (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid include:
Chemical properties include its stability under standard laboratory conditions but may vary when exposed to strong acids or bases.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity levels post-synthesis, often yielding purities exceeding 98% .
(Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid holds promise in various scientific fields:
The emergence of (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid (ATOA) is rooted in efforts to combat antibiotic resistance mediated by metallo-β-lactamases (MBLs). MBLs are zinc-dependent bacterial enzymes that hydrolyze β-lactam antibiotics (e.g., carbapenems), posing critical public health threats. Prior to 2023, no clinically approved MBL inhibitors existed, driving research into novel scaffolds that mimic carbapenem hydrolysates—the molecular products formed after MBL-mediated breakdown of these antibiotics [3].
The structural core of ATOA, featuring the 2-aminothiazole moiety linked to an (oxyimino)acetic acid group, was identified through rational drug design. Researchers recognized that carbapenem hydrolysates share conserved pharmacophoric features that anchor them within MBL active sites. By mimicking these features, 2-aminothiazole-4-carboxylic acid (AtC) derivatives emerged as broad-spectrum MBL inhibitors. ATOA, specifically protected with a trityl (triphenylmethyl) group, serves as a synthetic precursor to these bioactive AtCs. Its discovery marked a strategic approach to preserving the labile (oxyimino)acetate functionality during synthesis, enabling later deprotection to active inhibitors [3] [5].
Year | Development | Significance |
---|---|---|
Pre-2023 | Identification of carbapenem hydrolysate-MBL binding | Revealed target pharmacophore for inhibitor design |
2023 | Report of 2-aminothiazole-4-carboxylic acids (AtCs) as MBL inhibitors | Validated AtCs as broad-spectrum MBL inhibitors restoring β-lactam efficacy |
2023 | Crystallographic analysis of AtC-MBL complexes | Confirmed binding mimicry of carbapenem hydrolysates |
ATOA’s chemical architecture—comprising a 2-aminothiazole ring, (Z)-oxyimino bridge, and trityl-protected acetic acid—enables its dual role as a synthetic intermediate and pharmacophore carrier. The trityl group (triphenylmethyl, Trt) sterically shields the oxyiminoacetate group during chemical synthesis of β-lactamase inhibitors or advanced cephalosporin intermediates (e.g., cefepime) [4] [5] [9]. Upon deprotection, the exposed carboxylic acid and oxyimino groups are critical for MBL inhibition.
Crystallographic studies of related AtCs show that these inhibitors occupy the MBL active site similarly to carbapenem hydrolysates. Specifically:
ATOA’s triphenylmethoxy moiety itself does not directly inhibit MBLs; rather, it acts as a "protecting group shuttle," ensuring the intact delivery of the reactive carboxylate-oximino pharmacophore. This design prevents premature degradation or undesired reactivity during the synthesis of final active compounds like AtCs or fourth-generation cephalosporins. Once deprotected, the resulting (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (a cefepime intermediate) or AtC derivatives exert inhibition by displacing hydrolyzed antibiotic fragments from MBLs [4] [9].
Structural Element | Function | Role in Downstream Bioactivity |
---|---|---|
2-Aminothiazole ring | Core scaffold | Binds MBL hydrophobic pockets; mimics carbapenem-derived thiazolidine |
(Z)-Oxyimino bridge | Geometric specificity | Ensures spatial alignment resembling carbapenem hydrolysates |
Triphenylmethyl (Trt) group | Acid-protecting group | Blocks carboxylate reactivity during synthesis; removed to unveil active acid |
Carboxylic acid (protected) | Latent zinc-chelator | Post-deprotection, coordinates MBL active-site zinc ions |
This structural logic validates ATOA as a strategic synthon in producing MBL inhibitors like AtCs, which restore meropenem activity against resistant pathogens in vitro and in vivo. The scaffold’s versatility supports its ongoing investigation against evolving resistance mechanisms [3] [8].
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Primary Role |
---|---|---|---|---|
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid (ATOA) | 10117176 | C₂₄H₁₉N₃O₃S | 429.50 | Synthetic intermediate for β-lactamase inhibitors/cephalosporins |
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 | C₆H₇N₃O₃S | 201.20 | Cefepime impurity; AtC precursor |
2-Aminothiazole-4-carboxylic acid (AtC) derivatives | N/A | Varies | Varies | Broad-spectrum metallo-β-lactamase inhibitors |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0